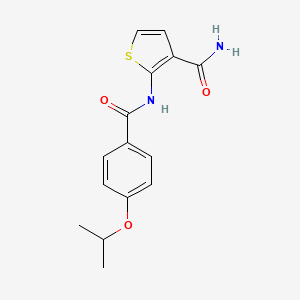

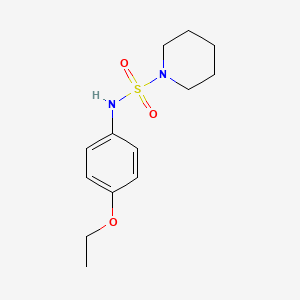

3-(4-nitrophenyl)-1-phenyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis Process : Salian, Narayana, and Sarojini (2017) described the synthesis and spectroscopic characterization of a similar compound, focusing on its formation via a reaction with N-(4-nitrophenyl)maleimide. The cyclization of the compound was evidenced by FT-IR, NMR, and LCMS data (Salian, Narayana, & Sarojini, 2017).

Biological Activity

Carbonic Anhydrase Inhibitory Properties : Büyükkıdan et al. (2013) synthesized metal complexes of a similar compound, which exhibited strong carbonic anhydrase inhibitory properties. These complexes were structurally investigated and compared with control compounds in terms of their inhibitory effects (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Cytotoxicity Evaluation : Ahsan et al. (2018) evaluated the cytotoxicity of pyrazole-1-carboxamide analogues against breast cancer cell lines. One particular compound showed promising cytotoxicity, comparable to that of the standard drug adriamycin (Ahsan, Kumawat, Kumawat, Sharma, Bakht, Hassan, Hussain, Saraswat, & Khalilullah, 2018).

Antimicrobial and Antitubercular Screening : Sivakumar and Rajasekaran (2013) conducted a study on Schiff bases of a similar compound, revealing significant antimicrobial activity against various bacterial and fungal strains. The compounds also showed appreciable antitubercular activity against Mycobacterium tuberculosis (Sivakumar & Rajasekaran, 2013).

Enzyme Inhibitory Activity and Molecular Docking Analysis : Cetin et al. (2021) designed and evaluated derivatives of a similar compound for their in vitro enzyme inhibitory activities against various enzymes. They found that some compounds were effective inhibitors, as revealed by molecular docking studies (Cetin, Türkan, Bursal, & Murahari, 2021).

Propiedades

IUPAC Name |

3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O3S/c25-18(21-19-20-10-11-28-19)16-12-23(14-4-2-1-3-5-14)22-17(16)13-6-8-15(9-7-13)24(26)27/h1-12H,(H,20,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUSOPLAXYKLBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=NC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-nitrophenyl)-1-phenyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2381018.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2381025.png)

![Tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2381031.png)

![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid](/img/structure/B2381036.png)